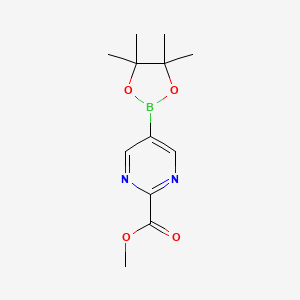
3-Chloro-2-(4-methoxybenzyloxy)pyridine
Vue d'ensemble
Description
3-Chloro-2-(4-methoxybenzyloxy)pyridine, also known as 3-CMP, is an organic compound with a wide range of applications in scientific research. It has been used in various areas such as pharmaceuticals, biochemistry, and analytical chemistry. The compound has a molecular weight of 249.7 .
Molecular Structure Analysis
The molecular formula of 3-Chloro-2-(4-methoxybenzyloxy)pyridine is C13H12ClNO2 . The structure includes a pyridine ring with a chlorine atom at the 3rd position and a methoxybenzyloxy group at the 2nd position .Chemical Reactions Analysis
3-Chloro-2-(4-methoxybenzyloxy)pyridine has been found to react with hydroxy groups to give PMB ethers, which are used in catalysis. More detailed information about its chemical reactions is not available from the search results.Applications De Recherche Scientifique
Chemical Reactions and Synthesis Methods :
- Pyridine reacts with CsSO4F, producing a mixture of products, including 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990).
- Biocatalytic preparation of optically active 4-(N,N-dimethylamino)pyridines for asymmetric catalysis utilizes 4-chloro-2-(1-hydroxybenzyl)pyridine (Busto, Gotor‐Fernández & Gotor, 2006).
- Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides studied the pathway for C-3 lithiation (Gros, Choppin & Fort, 2003).
- Synthesis of 5-methoxylated 3-pyrrolin-2-ones via rearrangement of chlorinated pyrrolidin-2-ones for potential use in agrochemicals or medicinal compounds (Ghelfi et al., 2003).
Catalysis and Materials Science :
- 2-(4-Methoxybenzyloxy)-3-nitropyridine (PMBONPy) reacts with hydroxy groups to give PMB ethers, used in catalysis (Nakano et al., 2001).
- Macrocyclic polyether-diester compounds containing a pyridine subcyclic unit substituted with chloro or methoxy groups form strong complexes with alkylammonium and metal cations (Bradshaw et al., 1980).
Organic Chemistry and Drug Development :
- Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine using POCl3/CH2Cl2/Et3N system for potential pharmaceutical applications (Liang, 2007).
Safety And Hazards
3-Chloro-2-(4-methoxybenzyloxy)pyridine is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
Propriétés
IUPAC Name |
3-chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCNZNLAHFBQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674447 | |
| Record name | 3-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(4-methoxybenzyloxy)pyridine | |
CAS RN |
1033202-56-0 | |
| Record name | 3-Chloro-2-[(4-methoxyphenyl)methoxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1421024.png)



![2-chloro-N-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1421033.png)
![[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1421034.png)



![1-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azetanecarboxylic acid](/img/structure/B1421039.png)
![2-(4-{[(Dimethylamino)carbonyl]amino}phenyl)-acetic acid](/img/structure/B1421042.png)
![Tert-butyl 1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B1421044.png)

